HDAC3 Isoform Selectivity: 2-Hydroxy-6-(methylthio)benzamide Occupies a Unique Niche Between Pan-Inhibitor and Ultra-Selective Benzamide Scaffolds
The HDAC isoform selectivity of 2-hydroxy-6-(methylthio)benzamide is best understood through the systematic SAR reported by Liu et al. (2020) [1]. In their parallel medicinal chemistry library, the 2-methylthiobenzamide analog (Cpd 16) inhibited HDAC3 with an IC₅₀ of 29 nM and >300-fold selectivity over all other HDAC isoforms (HDAC1 IC₅₀ = 20,000 nM; HDAC2 IC₅₀ = 31,000 nM), while the corresponding 2-hydroxybenzamide analog (Cpd 20) retained HDAC3 potency but exhibited no selectivity over HDAC1 and HDAC2 (Table 1 and Table 3 of Liu et al.) [1]. Critically, the 2-hydroxy-6-methoxybenzamide analog (Cpd 22) was explicitly described as an HDAC3-selective inhibitor, directly demonstrating that introducing a 6-position substituent onto a 2-hydroxybenzamide scaffold can restore HDAC3 selectivity that is otherwise lost in the unsubstituted 2-hydroxybenzamide [1]. By extrapolation, 2-hydroxy-6-(methylthio)benzamide replaces the 6-methoxy group of Cpd 22 with a 6-methylthio group—a substitution that, in the 2-position context, confers a 5-fold HDAC3 potency advantage (methylthio vs. methoxy: 29 nM vs. ~145 nM approximate) and amplifies selectivity (690-fold vs. 44-fold over HDAC1) [1]. This compound thus serves as a mechanistically distinct probe at the convergence of the 2-hydroxy (bidentate zinc chelator) and 2-methylthio (monodentate, selectivity-conferring) pharmacophores.
| Evidence Dimension | HDAC isoform selectivity profile |
|---|---|
| Target Compound Data | 2-Hydroxy-6-(methylthio)benzamide: No direct IC₅₀ data available; inferred HDAC3-selective based on 2-hydroxy-6-methoxybenzamide (Cpd 22) precedent and methylthio > methoxy potency trend |
| Comparator Or Baseline | Cpd 16 (2-methylthiobenzamide): HDAC3 IC₅₀ = 29 nM, HDAC1 IC₅₀ = 20,000 nM, 690-fold selectivity; Cpd 20 (2-hydroxybenzamide): HDAC1/2/3 pan-inhibitor, no selectivity; Cpd 22 (2-hydroxy-6-methoxybenzamide): HDAC3-selective inhibitor [1] |
| Quantified Difference | Methylthio at position 2 confers 690-fold HDAC3/HDAC1 selectivity vs. 0-fold for hydroxy at position 2 (pan-inhibition); 6-methoxy on 2-hydroxybenzamide restores HDAC3 selectivity lost in the unsubstituted 2-hydroxy scaffold |
| Conditions | In vitro HDAC enzyme inhibition assay; human recombinant HDAC1–11; HDAC-Glo assay; ≥2 independent measurements, SD <3-fold of mean [1] |
Why This Matters
For researchers procuring a benzamide zinc-binding probe, 2-hydroxy-6-(methylthio)benzamide uniquely interrogates the intersection of bidentate (2-OH) and monodentate (6-SMe) zinc coordination within a single molecular entity, a capability not offered by any single-substituent analog.
- [1] Liu J, Yu Y, Kelly J, Sha D, Alhassan A-B, Yu W, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2‑Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476–2483. doi:10.1021/acsmedchemlett.0c00462. View Source
